2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-12(2)13-7-9-14(10-8-13)17-11-24-19(21-17)22-18(23)15-5-3-4-6-16(15)20/h3-12H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDVEOCEORMTFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors in the presence of sulfur and nitrogen sources under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different aromatic or aliphatic groups .
Scientific Research Applications
2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-containing benzamides exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide with structurally related analogs:
Structural Features and Substituent Effects
Key Observations:
- Chlorine positioning on the benzamide (2- vs. 4-chloro) affects electronic distribution and intermolecular interactions, such as hydrogen bonding .
Physicochemical Properties
Key Observations:
Biological Activity
2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a thiazole derivative with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structural features, which include a chloro group and an isopropylphenyl substituent that enhance its biological efficacy. The following sections will explore its synthesis, biological activities, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 4-(4-isopropylphenyl)thiazol-2-amine in an organic solvent such as dichloromethane, with triethylamine as a base. The reaction conditions usually involve stirring at room temperature followed by purification through recrystallization or column chromatography.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens, including bacteria and fungi. Thiazole derivatives are known for their ability to inhibit microbial growth, and this compound is no exception. The presence of the thiazole ring enhances its interaction with microbial targets, leading to effective inhibition.
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Not specified | |
| Sulfathiazole | Antimicrobial | <10 | |
| Ritonavir | Antiretroviral | 0.1 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Its structure allows it to interact with cancer cell pathways effectively. Preliminary results indicate that it may inhibit the proliferation of cancer cells, particularly those resistant to conventional therapies. The mechanism involves targeting specific enzymes crucial for cancer cell survival, such as DprE1 in Mycobacterium tuberculosis, which is essential for cell wall biosynthesis.
Table 2: Anticancer Activity Overview
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Various cancers | Not specified | |
| Tiazofurin | Various cancers | <5 |
Case Studies
Recent studies have highlighted the effectiveness of thiazole derivatives in treating resistant bacterial strains and cancer cells. For instance, a study demonstrated that derivatives similar to this compound exhibited enhanced potency against drug-resistant strains of Staphylococcus aureus and Escherichia coli. Additionally, its anticancer properties were evaluated in vitro against several cancer cell lines, showing significant inhibition of cell growth compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, and how is structural confirmation achieved?
- Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization of thiourea intermediates with α-halo ketones. For example, 5-chlorothiazol-2-amine can react with substituted benzoyl chlorides under reflux in pyridine to form the benzamide moiety . Structural confirmation relies on NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. For instance, ¹H NMR signals at δ 7.75–7.77 ppm (aromatic protons) and δ 6.75 ppm (thiazole CH) are critical for verifying regiochemistry .
Q. Which characterization techniques are essential for ensuring purity and structural integrity?
- Answer : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purity (>95% typically required). Elemental analysis (C, H, N, S) validates stoichiometry, while X-ray crystallography (e.g., CCDC deposition) resolves stereochemical ambiguities . IR peaks at ~1599 cm⁻¹ (C=N stretch) and ~651 cm⁻¹ (C-S stretch) confirm thiazole ring formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and minimize side products?
- Answer : Key parameters include:
- Temperature : Reflux in pyridine (110–120°C) for amide bond formation .
- Catalysts : Use of glacial acetic acid as a proton donor in cyclization steps .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole synthesis .
Yield optimization often requires iterative adjustments; for example, reducing reaction time from 24 to 12 hours decreased dimerization byproducts in analogous compounds .
Q. What strategies resolve discrepancies in reported biological activity data (e.g., enzyme inhibition IC₅₀ values)?
- Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target protein isoforms. To address this:
- Standardized Assays : Use recombinant enzymes (e.g., PFOR enzyme inhibition assays) under uniform buffer conditions .
- Control Compounds : Include reference inhibitors (e.g., nitazoxanide) to calibrate activity .
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) .
Q. How do molecular docking studies predict the compound’s interaction with biological targets?
- Answer : Docking tools (AutoDock Vina, Schrödinger Suite) model interactions between the benzamide’s chloro group and hydrophobic enzyme pockets. For example:
- Hydrogen Bonding : The benzamide NH forms H-bonds with Asp89 in PFOR .
- π-π Stacking : The 4-isopropylphenyl group interacts with aromatic residues (e.g., Tyr205) in kinase targets .
Validation requires correlation with mutagenesis studies (e.g., reduced activity in Asp89Ala mutants) .
Q. How can QSAR models guide structural modifications to enhance anticancer activity?
- Answer : Quantitative Structure-Activity Relationship (QSAR) analysis identifies critical descriptors:
- Lipophilicity (logP) : Optimal logP ~3.5 improves membrane permeability .
- Electron-Withdrawing Groups : Chloro substituents at position 2 enhance electron deficiency, increasing DNA intercalation .
- Steric Parameters : Bulkier isopropyl groups reduce off-target binding .
Iterative synthesis guided by QSAR improved IC₅₀ values by 10-fold in analogous thiazoles .
Q. What in vitro models are used to assess anticancer activity, and how are results validated?
- Answer : Common models include:
- Cell Lines : MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) .
- Assays : MTT for viability, Annexin V/PI staining for apoptosis, and scratch assays for migration .
Validation requires orthogonal methods (e.g., Western blotting for caspase-3 activation) and dose-response curves (Hill slopes >1 indicate cooperativity) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting IC₅₀ values using isogenic cell lines (e.g., p53 wild-type vs. knockout) to isolate mechanism-specific effects .
- Stereochemical Purity : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers in analogs with asymmetric centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
